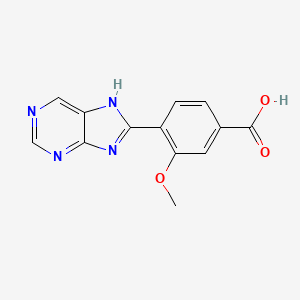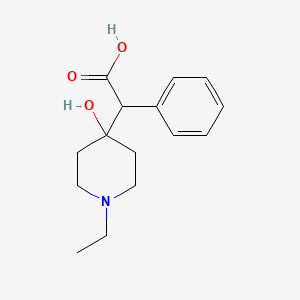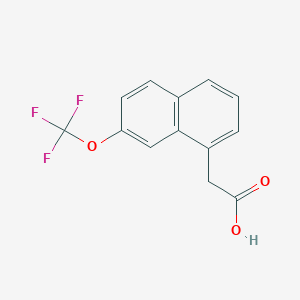
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid is a naphthoic acid derivative characterized by the presence of two hydroxyl groups, two methyl groups, and a propyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid can be achieved through several synthetic routes. One common method involves the regioselective oxidation of 2-naphthoic acid derivatives using cytochrome P450 monooxygenases, such as CYP199A2 . This enzyme catalyzes the oxidation of specific positions on the naphthalene ring, leading to the formation of dihydroxynaphthoic acids.
Industrial Production Methods
Industrial production methods for this compound may involve the use of whole-cell biocatalysts expressing cytochrome P450 enzymes. These biocatalysts can efficiently catalyze the oxidation of naphthoic acid derivatives under mild reaction conditions, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various naphthoic acid derivatives and other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes like HIV-1 integrase by binding to the active site and preventing the enzyme from catalyzing its reaction . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid include other dihydroxynaphthoic acids, such as:
- 1,4-Dihydroxy-2-naphthoic acid
- 3,5-Dihydroxy-2-naphthoic acid
- 6,7-Dihydroxy-2-naphthoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring
Eigenschaften
Molekularformel |
C16H18O4 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2,3-dihydroxy-6,7-dimethyl-4-propylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H18O4/c1-4-5-10-11-6-8(2)9(3)7-12(11)13(16(19)20)15(18)14(10)17/h6-7,17-18H,4-5H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
QYDDTEVBIYQMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)




